![molecular formula C29H26N2O3 B5196275 1-(4-biphenylylcarbonyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B5196275.png)
1-(4-biphenylylcarbonyl)-4-[(2-naphthyloxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylylcarbonyl)-4-[(2-naphthyloxy)acetyl]piperazine, commonly known as BPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BPP is a piperazine derivative that exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
作用机制
The exact mechanism of action of BPP is not fully understood. However, studies have suggested that BPP may exert its biological effects through the modulation of multiple signaling pathways. BPP has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. BPP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
BPP has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, BPP has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, BPP has been shown to reduce oxidative stress and improve endothelial function, suggesting a potential role in the prevention of cardiovascular disease.
实验室实验的优点和局限性
One of the major advantages of BPP is its versatility in different experimental settings. BPP can be used in vitro to study its effects on various cell types, and in vivo to study its therapeutic potential in animal models of disease. However, one of the limitations of BPP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research and development of BPP. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Furthermore, the development of novel formulations of BPP with improved solubility and bioavailability could enhance its therapeutic potential. Additionally, further studies are needed to fully elucidate the mechanism of action of BPP and its potential therapeutic applications in various disease states.
合成方法
BPP can be synthesized using a multi-step process. The first step involves the reaction of 2-naphthol with 4-biphenylcarboxylic acid chloride in the presence of a base to form 4-(2-naphthyloxy)benzoyl chloride. This intermediate product is then reacted with piperazine in the presence of a base to produce BPP. The purity of the final product can be improved through recrystallization.
科学研究应用
BPP has been extensively studied for its potential therapeutic applications. One of the major areas of research is the development of BPP as an anti-inflammatory and analgesic agent. Studies have shown that BPP can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation.
BPP has also been investigated for its anti-cancer properties. Studies have demonstrated that BPP can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, BPP has been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
属性
IUPAC Name |
2-naphthalen-2-yloxy-1-[4-(4-phenylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O3/c32-28(21-34-27-15-14-23-8-4-5-9-26(23)20-27)30-16-18-31(19-17-30)29(33)25-12-10-24(11-13-25)22-6-2-1-3-7-22/h1-15,20H,16-19,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMJLCLHUKZVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5196192.png)
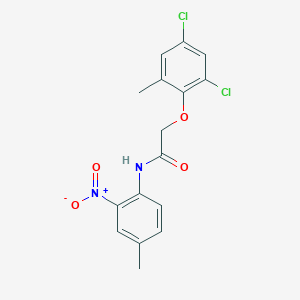
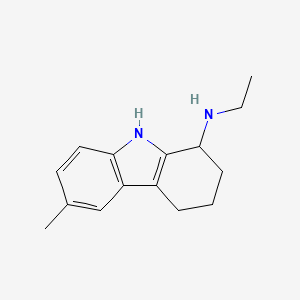
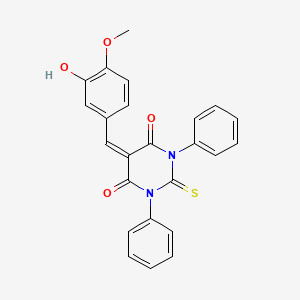
![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)
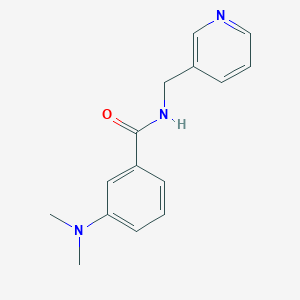
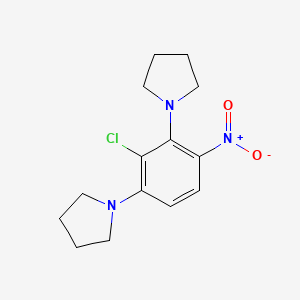
![2-(4-chlorophenyl)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5196249.png)
![dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate](/img/structure/B5196257.png)
![2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5196271.png)

![3-[1-(4-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5196300.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B5196301.png)
![methyl 3-[(2-cyanophenyl)amino]-3-oxopropanoate](/img/structure/B5196304.png)